molecular formula C21H16BrN3 B6478461 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine CAS No. 330973-33-6

6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Katalognummer B6478461
CAS-Nummer: 330973-33-6
Molekulargewicht: 390.3 g/mol
InChI-Schlüssel: PKGMUWMCPCKQLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” is a compound that has been identified as a modulator in the cGAS-STING pathway . This pathway plays an important role in immune functions and is closely related to autoimmune diseases .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, also known as 6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine:

Anticancer Activity

Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have shown significant potential as anticancer agents. These compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Research has demonstrated that modifications on the quinazoline scaffold can enhance its antiproliferative activity against cancer cells such as Eca-109, A549, PC-3, and MGC-803 . This makes them promising candidates for developing new anticancer drugs.

Antibacterial Properties

The antibacterial activity of quinazoline derivatives has been well-documented. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine exhibits potent antibacterial effects against a range of bacterial strains. This is particularly important in the development of new antibiotics to combat resistant bacterial infections . The compound’s ability to disrupt bacterial cell walls and inhibit bacterial growth positions it as a valuable asset in antibacterial drug research.

Antiviral Applications

Quinazoline derivatives have also been explored for their antiviral properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown efficacy against various viral pathogens by interfering with viral replication processes . This makes it a potential candidate for the development of antiviral therapies, especially in the context of emerging viral diseases.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and quinazoline derivatives have been investigated for their anti-inflammatory properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine can inhibit inflammatory mediators and reduce inflammation in various models . This application is crucial for developing treatments for conditions such as arthritis, asthma, and other inflammatory disorders.

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants play a vital role in mitigating this stress. Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have demonstrated significant antioxidant activity . This property is beneficial in developing therapies for diseases where oxidative damage is a contributing factor, such as neurodegenerative diseases and cardiovascular disorders.

Antitubercular Potential

The fight against tuberculosis (TB) has led to the exploration of various compounds for their antitubercular activity. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown promise in inhibiting the growth of Mycobacterium tuberculosis . This makes it a potential candidate for developing new TB treatments, especially in the face of rising drug-resistant TB strains.

Antimalarial Applications

Malaria remains a significant global health challenge, and new antimalarial agents are continually sought. Quinazoline derivatives, including 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine, have shown potential in inhibiting the malaria parasite . This application is crucial for developing new treatments to combat malaria, particularly in regions where resistance to existing drugs is prevalent.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are areas of intense research. Quinazoline derivatives have been investigated for their neuroprotective properties. 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine has shown potential in protecting neuronal cells from damage and apoptosis . This makes it a promising candidate for developing therapies aimed at neuroprotection and the treatment of neurodegenerative diseases.

These applications highlight the versatility and potential of 6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine in various fields of scientific research. Each application offers a unique avenue for further exploration and development in medicinal chemistry and drug discovery.

Quinazoline derivatives: synthesis and bioactivities Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted quinazoline derivatives as potential antitumor agents Design, Synthesis, and Structure–Activity Relationships of Novel N-substituted-5-phenyl- [1,2,4]triazolo [1,5- c ]quinazolin-2-amines

Zukünftige Richtungen

The compound “6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” has been identified as a modulator in the cGAS-STING pathway , which is a potential drug target for treating cancer and autoimmune diseases . Therefore, future research may focus on further investigating the therapeutic development in these areas .

Eigenschaften

IUPAC Name

6-bromo-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3/c1-14-7-10-17(11-8-14)23-21-24-19-12-9-16(22)13-18(19)20(25-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMUWMCPCKQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-phenyl-N-(p-tolyl)quinazolin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.